molecular formula C13H10Cl2O2S B164917 p-Chlorobenzyl-p-chlorophenyl sulfone CAS No. 7082-99-7

p-Chlorobenzyl-p-chlorophenyl sulfone

Cat. No.: B164917
CAS No.: 7082-99-7
M. Wt: 301.2 g/mol
InChI Key: OWFDXWCBYKXLRB-UHFFFAOYSA-N
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Description

p-Chlorobenzyl-p-chlorophenyl sulfone is an organic compound with the chemical formula C13H10Cl2O2S. It is known for its unique chemical structure, which includes two chlorine atoms and a sulfone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Chlorobenzyl-p-chlorophenyl sulfone typically involves the reaction of p-chlorobenzyl chloride with p-chlorophenyl sulfone in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The industrial production process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

p-Chlorobenzyl-p-chlorophenyl sulfone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound has shown potential biological activity, making it a subject of interest in pharmacological research.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of p-Chlorobenzyl-p-chlorophenyl sulfone involves its interaction with specific molecular targets. The sulfone group can participate in various chemical reactions, and the chlorine atoms can undergo substitution reactions. These interactions can affect biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Phenyl sulfonylacetophenone: Another sulfone compound with similar reactivity and applications.

    β-Ketosulfone: Known for its use in organic synthesis and as a reactive intermediate.

    Thiobenzophenone: Used in the synthesis of sulfur-containing heterocycles.

Uniqueness

p-Chlorobenzyl-p-chlorophenyl sulfone is unique due to its specific chemical structure, which includes two chlorine atoms and a sulfone group.

Properties

IUPAC Name

1-chloro-4-[(4-chlorophenyl)sulfonylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2S/c14-11-3-1-10(2-4-11)9-18(16,17)13-7-5-12(15)6-8-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFDXWCBYKXLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042257
Record name p-Chlorobenzyl-p-chlorophenyl sulfone
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Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7082-99-7
Record name p-Chlorobenzyl-p-chlorophenyl sulfone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorbenside sulfone
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Record name Chlorbenside sulfone
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Record name p-Chlorobenzyl-p-chlorophenyl sulfone
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Record name 7082-99-7
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Record name P-CHLOROBENZYL-P-CHLOROPHENYL SULFONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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